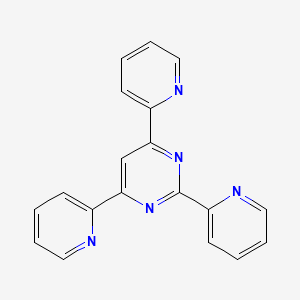

2,4,6-Tris(2-pyridyl)pyrimidine

描述

Structure

3D Structure

属性

分子式 |

C19H13N5 |

|---|---|

分子量 |

311.3 g/mol |

IUPAC 名称 |

2,4,6-tripyridin-2-ylpyrimidine |

InChI |

InChI=1S/C19H13N5/c1-4-10-20-14(7-1)17-13-18(15-8-2-5-11-21-15)24-19(23-17)16-9-3-6-12-22-16/h1-13H |

InChI 键 |

SBSUVBGBKTZWJY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 |

产品来源 |

United States |

Synthetic Methodologies for 2,4,6 Tris 2 Pyridyl Pyrimidine and Its Functionalized Derivatives

Classical Synthetic Approaches to 2,4,6-Tris(2-pyridyl)pyrimidine

The traditional and most widely employed synthesis of this compound involves the condensation of 2-acetylpyridine (B122185) with a suitable nitrogen source. One of the earliest and most referenced methods is a variation of the Kröhnke pyridine (B92270) synthesis. researcher.lifelibretexts.org In a representative procedure, 2-acetylpyridine is reacted with sodium hydroxide (B78521) to form the corresponding sodium salt of its enolate. This enolate then acts as a nucleophile, attacking 2-cyanopyridine. The reaction proceeds through a series of condensation and cyclization steps to yield the final tpp ligand. sielc.com

Another classical approach involves the base-promoted condensation of a chalcone-like precursor with an amidine. For instance, 1,3-di(4-bromophenyl)propen-3-one can be condensed with 4-bromobenzamidine benzenesulfonate (B1194179) in the presence of a base like potassium hydroxide in ethanol. sigmaaldrich.com This method is particularly useful for synthesizing symmetrically substituted triarylpyrimidines. The reaction mechanism involves the initial formation of a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine (B1678525). sigmaaldrich.com In this specific sequence, one mole of the α,β-unsaturated ketone is incorporated into the pyrimidine ring, while a second mole acts as the oxidizing agent for the dihydropyrimidine intermediate. sigmaaldrich.com

These classical methods, while effective, often require harsh reaction conditions, long reaction times, and can lead to the formation of side products, necessitating extensive purification.

Modernized and Green Chemistry Innovations in Ligand Synthesis

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile synthetic routes to tpp and its analogs. These modern approaches often leverage microwave irradiation, multicomponent reactions, and green catalysts to improve yields, reduce reaction times, and minimize waste.

Microwave-Assisted Synthesis:

Another efficient microwave-assisted protocol involves a multicomponent reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source. orgchemres.orgresearchgate.net This method allows for the selective synthesis of either pyridines or pyrimidines by controlling the Lewis acid catalyst.

Green Chemistry Approaches:

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the use of hazardous reagents and solvents. google.comrsc.orgnih.gov Solvent-free reactions, the use of reusable heterogeneous catalysts, and the utilization of sustainable solvents are key aspects of these innovations.

Silica (B1680970) gel-supported polyphosphoric acid (PPA-SiO2) has been shown to be a highly efficient and recyclable heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines under solvent-free conditions. rsc.org This method offers several advantages, including a simple procedure, easy work-up, short reaction times, and high yields. Similarly, magnetic nanoparticles decorated with cobalt have been used as a recyclable catalyst for the synthesis of 2,4,6-triaryl pyridines under aerobic oxidation. orgchemres.org

Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported as a sustainable method. rsc.org This reaction proceeds via a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. rsc.org

Strategies for the Rational Design and Synthesis of Functionalized this compound Ligands

The ability to introduce functional groups at specific positions on the tpp scaffold is crucial for fine-tuning its electronic, photophysical, and coordination properties. The following sections explore strategies for achieving this functionalization.

Peripheral Substituent Effects on Ligand Properties

The introduction of substituents on the peripheral pyridyl rings of the tpp ligand can significantly influence its properties. Electron-donating or electron-withdrawing groups can alter the ligand's photophysical characteristics, such as absorption and emission wavelengths, and quantum yields. libretexts.org

For instance, in a study of 2,4,6-trisubstituted pyrimidines, the introduction of a N,N-dimethylamino group (an electron-donating group) resulted in a bathochromic shift (a shift to longer wavelengths) of the absorption and emission maxima compared to a carbazole (B46965) fragment. libretexts.org This is attributed to the increased π-donating ability of the N,N-dimethylamino substituent. libretexts.org Conversely, the substitution of a phenyl group with a pyrrole (B145914) fragment at the 2-position of the pyrimidine ring did not cause a considerable wavelength shift but did lead to high molar absorption coefficients. libretexts.org

The electrochemical properties of these ligands are also sensitive to peripheral substitution. The oxidation potentials of the ligands can be tuned by the introduction of different functional groups. libretexts.org

| Substituent Group | Effect on Absorption/Emission | Effect on Quantum Yield |

| N,N-dimethylamino | Bathochromic shift | Increased |

| Carbazole | - | Lowered in dicarbazole-substituted compounds |

| Pyrrole | No significant wavelength shift | Sharp rise |

Table 1: Effects of Peripheral Substituents on the Photophysical Properties of 2,4,6-Trisubstituted Pyrimidines. libretexts.org

Integration of Ancillary Binding Sites and Extended Conjugation

To create more complex and functional molecular systems, ancillary binding sites and extended π-conjugated systems can be incorporated into the tpp framework.

Ancillary Binding Sites:

The integration of macrocyclic entities like crown ethers or calixarenes can introduce additional binding sites for metal ions or small molecules. While direct examples of tpp functionalized with these macrocycles are not abundant in the literature, synthetic strategies can be envisioned based on established methodologies. For example, a functionalized tpp derivative bearing a reactive group, such as a hydroxyl or amino group, could be coupled to a pre-synthesized macrocycle. Solid-phase synthesis methods have been successfully employed for the creation of diverse macrocycles, which could potentially be adapted for the synthesis of tpp-macrocycle conjugates. nih.gov

Extended Conjugation:

Extending the π-conjugation of the tpp ligand can lead to materials with interesting electronic and optical properties, suitable for applications in organic electronics. This can be achieved by introducing vinyl or ethynyl (B1212043) linkers between the pyrimidine core and the pyridyl rings, or by creating oligomeric and polymeric structures.

For example, 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines have been synthesized through a Knoevenagel condensation of a methyl-substituted pyrimidine with an appropriate aromatic aldehyde. nih.gov The resulting extended π-system influences the photophysical properties of the molecule.

Furthermore, π-conjugated polymers incorporating pyrimido[5,4-d]pyrimidine (B1612823) units have been synthesized, demonstrating the feasibility of creating extended polymeric structures based on pyrimidine building blocks. researcher.life These polymers exhibit interesting chemical and physical properties, including self-assembling phenomena and redox behavior. researcher.life

Advanced Purification and Characterization Techniques for Novel this compound Ligands

The synthesis of novel tpp ligands often yields complex mixtures requiring advanced purification and characterization techniques to isolate and identify the desired products.

Advanced Purification Techniques:

While traditional column chromatography is widely used, the purification of functionalized tpp derivatives can be challenging due to similar polarities of the components in the reaction mixture. Preparative High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for isolating pure compounds from complex mixtures. sielc.comgoogle.com Reverse-phase HPLC methods using acetonitrile (B52724)/water gradients with additives like formic acid for mass spectrometry compatibility are commonly employed. sielc.com

Solid-phase extraction (SPE) can also be a valuable tool for the purification of tpp derivatives, allowing for the separation of the target compound from unreacted starting materials and byproducts based on differences in their physical and chemical properties.

Advanced Characterization Techniques:

Beyond basic identification data, a suite of advanced spectroscopic techniques is employed to fully characterize the structure and properties of novel tpp ligands.

Mass Spectrometry Fragmentation Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds. sapub.orgresearchgate.net Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of the molecular ion. sapub.orgnih.gov The fragmentation pathways can help to identify the different components of the molecule and their connectivity. For example, in the mass spectrum of a substituted pyrimidine, characteristic losses of functional groups or fragmentation of the heterocyclic rings can be observed. sapub.org

The following table summarizes some common fragment ions observed in the mass spectra of pyrimidine-containing compounds.

| Fragment Ion | Description |

| [M-R]+ | Loss of a substituent group |

| [M-HCN]+ | Loss of hydrogen cyanide from the pyrimidine ring |

| [R-C≡N]+ | Fragment corresponding to a nitrile from a substituent |

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Pyrimidine Derivatives. libretexts.orgsapub.orgyoutube.com

Coordination Chemistry of 2,4,6 Tris 2 Pyridyl Pyrimidine with Metal Ions

Chelation Modes and Stoichiometric Considerations in 2,4,6-Tris(2-pyridyl)pyrimidine Metal Complexes

The coordination of this compound to metal ions is characterized by its ability to act as a multidentate ligand, primarily adopting a tridentate coordination mode. However, its flexibility allows for other coordination geometries, influenced by various factors.

The most common coordination mode for tppt is as a tridentate N,N',N''-donor ligand. nih.gov In this arrangement, the central nitrogen atom of the pyrimidine (B1678525) ring and one nitrogen atom from each of two adjacent pyridyl rings coordinate to the metal center, forming two five-membered chelate rings. This mode is observed in a variety of complexes with transition metals such as manganese(II), iron(II), iron(III), cobalt(II), and nickel(II). nih.govrawdatalibrary.netresearchgate.net For instance, in the complexes Mn(tppt)(NO3)(H2O)2 and [Mn(tppt)(ib)(Cl)(MeOH)], tppt acts as a tridentate ligand, resulting in a distorted octahedral geometry around the manganese(II) ion. nih.gov

The final architecture of a metal-tppt complex is a delicate balance of steric and electronic factors. The size of the metal ion and the nature of the co-ligands and counter-ions play a crucial role in determining the coordination geometry and stoichiometry.

Thermodynamic Stability and Formation Constants of this compound Metal Adducts

The thermodynamic stability of metal complexes with tppt is a key aspect of their coordination chemistry. The formation constant (Kf), also known as the stability constant, quantifies the equilibrium between the free metal ion and the ligand and the resulting complex in solution. A high formation constant indicates a thermodynamically stable complex.

Spectrophotometric methods are often employed to determine the formation constants of these complexes. sigmaaldrich.com For example, the formation constant of the cobalt-tppt complex has been evaluated using this technique. sigmaaldrich.com The stability of these complexes is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration), the solvent, and the temperature. longdom.org The chelate effect, resulting from the formation of stable five-membered rings upon tridentate coordination of tppt, significantly contributes to the high thermodynamic stability of these adducts.

| Metal Ion | Complex Formula | Coordination Mode of tppt | Coordination Geometry |

|---|---|---|---|

| Mn(II) | Mn(tppt)(NO3)(H2O)2 | Tridentate | Distorted Octahedral |

| Mn(II) | [Mn(tppt)(ib)(Cl)(MeOH)] | Tridentate | Distorted Octahedral |

| Fe(II) | [Fe(tppt)Cl2]·2(H2O) | Tridentate | Not specified |

| Fe(III) | [Fe(tppt)(tptH)][FeCl4]4 | Tridentate | Not specified |

| Co(II) | Co(tppt)22·1.5H2O | Tridentate | Not specified |

| Ni(II) | Ni(tppt)(H2O)32·4H2O | Tridentate | Not specified |

Spectroscopic and Structural Elucidation of this compound Coordination Compounds

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the comprehensive characterization of tppt metal complexes.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) spectroscopy is a valuable tool for characterizing tppt complexes. The coordination of tppt to a metal ion leads to shifts in the vibrational frequencies of the pyridine (B92270) and pyrimidine rings. These shifts, particularly in the C=N and C=C stretching regions, provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of diamagnetic tppt complexes in solution. The coordination of tppt to a metal ion causes significant changes in the chemical shifts of the protons and carbons of the ligand, providing insights into the coordination mode and the symmetry of the complex. For paramagnetic complexes, NMR can be more complex but can still provide valuable structural information. acs.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the mass-to-charge ratio of the intact complex ions in solution. This information helps to confirm the stoichiometry of the complex, i.e., the ratio of metal ions to ligands.

Electrochemical Properties and Redox Behavior of this compound Metal Complexes

The electrochemical behavior of metal complexes containing the this compound (tpp) ligand is a critical aspect of their characterization, providing insights into their electronic structure and potential applications in areas such as catalysis and molecular electronics. The redox properties are typically investigated using techniques like cyclic voltammetry (CV), which reveals information about the metal- and ligand-centered redox processes.

While specific electrochemical data for a wide range of tpp complexes is not extensively documented in publicly available literature, the general behavior can be inferred from studies on analogous polypyridyl ligands. For instance, in ruthenium(II) polypyridyl complexes, the metal-based Ru(II)/Ru(III) oxidation is a prominent feature. The potential at which this oxidation occurs is sensitive to the electronic nature of the ligands. Electron-donating substituents on the ligands tend to make the oxidation easier (less positive potential), while electron-withdrawing groups make it more difficult (more positive potential). rsc.org

In the case of tpp complexes, the pyrimidine core is more electron-deficient than a triazine ring found in the related and extensively studied ligand, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz). This electronic difference is expected to influence the redox potentials of the resulting metal complexes. The increased π-acceptor character of the pyrimidine ring in tpp would likely lead to a stabilization of the metal d-orbitals, making the metal-centered oxidation more difficult (shifting the Ru(II)/Ru(III) couple to more positive potentials) compared to analogous tptz complexes. Conversely, the ligand-based reductions would be expected to occur at less negative potentials.

Detailed studies on heteroleptic ruthenium(II) complexes containing substituted pyrimidine-terpyridine ligands have shown that the redox potentials can be systematically tuned. nih.gov For example, the introduction of electron-withdrawing or -donating groups on the pyrimidine ring directly impacts the energy of the ligand's π* orbitals, which in turn affects the reduction potentials of the complex. nih.gov

A study on 2,4,6-trisubstituted pyrimidines using cyclic voltammetry has provided insights into their redox behavior, which can be extrapolated to their coordination complexes. researchgate.net These studies confirm that the pyrimidine core acts as an electron-withdrawing unit, and its reduction potential is influenced by the nature of the substituents at the 2, 4, and 6 positions. researchgate.net

Table 1: Representative Electrochemical Data for Related Polypyridyl Metal Complexes

| Complex | Redox Couple | Potential (V vs. reference) | Reference |

| [Ru(H₂dcbpy)(CO)₂Cl₂] | Ru(II)/Ru(III) | +1.62 (vs. Ag⁺/Ag) | rsc.org |

| [Ru(H₂dcbpy)₂Cl₂] | Ru(II)/Ru(III) | +0.98 (vs. Ag⁺/Ag) | rsc.org |

| [Co(tpy)₂(NO₃)₂] | Co(II)/Co(III) | +0.27 (vs. Fc⁺/Fc) | nih.gov |

| [Co(bpy)₃(NO₃)₂] | Co(II)/Co(III) | +0.13 (vs. Fc⁺/Fc) | nih.gov |

Photophysical Characteristics of this compound Metal Complexes

The photophysical properties of metal complexes are fundamental to their application in light-emitting devices, sensors, and photodynamic therapy. These properties are governed by the nature of the electronic transitions that occur upon absorption of light and the subsequent de-excitation pathways.

The electronic absorption spectra of tpp metal complexes, particularly with d⁶ metal ions like Ru(II), are expected to be characterized by intense ligand-centered (LC) π-π* transitions in the ultraviolet (UV) region and metal-to-ligand charge transfer (MLCT) bands in the visible region. The MLCT transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy of these transitions is highly dependent on the nature of both the metal ion and the ligand.

The emission properties of these complexes are closely related to their absorption characteristics. Following excitation into the MLCT band, the complex typically relaxes to the lowest energy triplet MLCT (³MLCT) state, from which luminescence (phosphorescence) can occur. The emission wavelength and quantum yield are sensitive to the energy gap between the ³MLCT state and the ground state, as well as to non-radiative decay pathways.

For Ru(II) complexes with tridentate polypyridine ligands, it has been shown that increasing the planarity and π-delocalization of the ligand can lead to improved photophysical properties, such as longer excited-state lifetimes and higher emission quantum yields, compared to the archetypal [Ru(tpy)₂]²⁺ (where tpy is 2,2':6',2''-terpyridine). nih.gov The coplanar arrangement of the pyrimidinyl and terpyridyl groups in some related ligands allows for an extended delocalization of the acceptor orbital in the MLCT excited state, which can enhance luminescence. nih.gov

A study on ruthenium(II) complexes with 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine ligands demonstrated that these complexes are better emitters than [Ru(tpy)₂]²⁺. nih.gov This improvement was attributed to an increased energy gap between the emissive ³MLCT state and non-emissive metal-centered (MC) states, as well as a smaller geometric distortion between the ground and excited states. nih.gov

Table 2: Photophysical Data for a Related Ruthenium(II) Pyrimidinyl-Terpyridine Complex

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Excited-State Lifetime (ns) | Luminescence Quantum Yield (Φ) | Reference |

| [(pm-tpy)Ru(tpy)]²⁺ | 482 | 675 | 11 | 1.1 x 10⁻³ | nih.gov |

This table presents data for a closely related complex to provide an indication of the expected photophysical properties of tpp complexes. pm-tpy = 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine. Data recorded in acetonitrile (B52724) at room temperature.

The excited-state dynamics of tpp metal complexes involve a series of processes that occur on timescales ranging from femtoseconds to microseconds. Following light absorption, the initially formed singlet excited state typically undergoes rapid intersystem crossing (ISC) to a triplet state manifold. The subsequent decay of the emissive triplet state can occur through radiative (luminescence) and non-radiative pathways.

Non-radiative decay can be influenced by factors such as thermal population of deactivating metal-centered (dd) states and vibrational relaxation. The energy gap between the lowest ³MLCT state and the dd states is a critical parameter determining the luminescence efficiency. A larger energy gap generally leads to a reduction in the rate of non-radiative decay and thus a higher emission quantum yield and longer lifetime. nih.govacs.org

In multicomponent systems, such as heteroleptic or polynuclear complexes, energy transfer between different chromophoric units can be a significant de-excitation pathway. Energy transfer can occur through two primary mechanisms: the Förster resonance energy transfer (FRET) mechanism, which is a through-space dipole-dipole interaction, and the Dexter mechanism, which involves through-bond electron exchange.

For dinuclear ruthenium and osmium complexes with bridging ligands, it has been shown that the efficiency and mechanism of energy transfer are highly dependent on the nature of the bridge. cmu.edu In systems where the bridging ligand provides poor electronic coupling, energy transfer may proceed predominantly through the Förster mechanism. cmu.edu In heteroleptic complexes containing tpp and other ligands, the relative energies of the excited states localized on the different ligands will determine the direction and efficiency of intramolecular energy transfer. For instance, if the ³MLCT state involving the tpp ligand is lower in energy than the excited states of the other ligands, efficient energy transfer to the tpp-based state would be expected.

Ultrafast transient absorption spectroscopy is a powerful technique for elucidating these rapid excited-state processes, allowing for the direct observation of intermediate states and the determination of the rates of interconversion between them. acs.orgnih.gov Such studies on related ruthenium polypyridyl complexes have revealed complex dynamics involving initial population of higher-lying excited states followed by rapid relaxation to the emissive ³MLCT state. acs.org

Supramolecular Architectures and Self Assembly with 2,4,6 Tris 2 Pyridyl Pyrimidine

Design Principles for Metallosupramolecular Construction Utilizing 2,4,6-Tris(2-pyridyl)pyrimidine

The rational design of metallosupramolecular architectures hinges on the interplay between the geometric and electronic properties of the organic ligand and the coordination preferences of the metal ion. This compound is a multidentate ligand with the potential for various coordination modes. A key study by Bori, Mahata, and Manivannan in 2020 provided significant insights into its behavior, demonstrating its capacity to act as a tridentate pincer-type ligand. scispace.com In this mode, it coordinates to a metal center using one nitrogen atom from the central pyrimidine (B1678525) ring and one from each of the two adjacent pyridine (B92270) rings.

This pincer-like chelation is a powerful design element, as it imparts rigidity and predictability to the resulting metal-ligand complex. The defined coordination geometry around the metal ion, typically octahedral or distorted octahedral, serves as a directional vector in the self-assembly process. By carefully selecting metal ions with specific coordination geometries and auxiliary ligands, chemists can guide the self-assembly process towards desired supramolecular outcomes.

Formation of Discrete Metallacycles, Cages, and Helicates

While the tridentate pincer coordination of this compound is well-established in mononuclear complexes, the formation of discrete, closed structures like metallacycles, cages, and helicates represents a step up in complexity. Research has shown the successful synthesis and characterization of mononuclear complexes of this ligand with cobalt(II) and nickel(II). scispace.com

In the complex Ni(L1)(H2O)32·4H2O, where L1 is this compound, the ligand acts as a tridentate pincer, with the remaining coordination sites on the nickel ion occupied by water molecules. scispace.com The formation of a bis-ligand complex, Ni(L1)22·2H2O, further illustrates the pincer-type coordination, with two ligands arranging around the nickel center. scispace.com A similar cobalt(II) complex, Co(L1)22·1.5H2O, has also been synthesized and structurally characterized. scispace.com

These mononuclear complexes can be considered as fundamental building blocks for larger, discrete assemblies. The defined angles between the coordinating units and the potential for linking through appropriate metal precursors or secondary ligands could, in principle, lead to the formation of metallacyles and cages. However, as of now, specific examples of such structures with this compound are not extensively reported in the scientific literature. The principles of directional bonding suggest that by using metal ions that favor specific coordination numbers and geometries, combined with stoichiometrically controlled reactions, the programmed self-assembly of such discrete architectures should be achievable.

The formation of helicates, which are chiral, screw-like structures, would likely depend on the induction of helicity through the use of chiral co-ligands or by resolving racemic mixtures of the resulting helical complexes. The inherent twist in the coordination of the three pyridine rings to a metal center could favor the formation of such helical structures under appropriate conditions.

Table 1: Characterized Complexes of this compound (L1)

| Complex | Metal Ion | Coordination Mode of L1 | Ancillary Ligands | Reference |

| Ni(L1)(H2O)32·4H2O | Ni(II) | Tridentate pincer | 3 x H₂O | scispace.com |

| Ni(L1)22·2H2O | Ni(II) | Tridentate pincer | 1 x L1 | scispace.com |

| Co(L1)22·1.5H2O | Co(II) | Tridentate pincer | 1 x L1 | scispace.com |

Development of Extended Coordination Polymers and Networks (CPs/MOFs)

The extension of discrete coordination complexes into one-, two-, or three-dimensional networks leads to the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. The structure of this compound, with its multiple nitrogen donor sites, makes it a promising candidate for the construction of such extended networks.

While the tridentate pincer coordination mode is established for mononuclear complexes, the peripheral, non-coordinating nitrogen atoms of the pyridine rings could act as linking points to other metal centers. scispace.com This would allow the [M(L1)] unit to function as a node in the construction of an extended framework. The geometry of this node would be dictated by the coordination of the primary metal ion and the relative orientation of the uncoordinated pyridyl groups.

Exploration of Host-Guest Chemistry and Molecular Recognition Phenomena

The internal cavities and channels within discrete cages and porous coordination networks can serve as hosts for smaller guest molecules, leading to fascinating host-guest chemistry and molecular recognition phenomena. The potential for this compound to form such hollow architectures makes it a candidate for exploration in this area.

Should discrete metallacages be successfully synthesized from this ligand, their internal cavities could exhibit specific sizes, shapes, and chemical environments. These characteristics would govern their ability to selectively bind guest molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The recognition process would be highly dependent on the complementarity between the host cavity and the guest molecule.

Similarly, if porous MOFs based on this compound were to be developed, their pores could be engineered to selectively adsorb certain molecules over others. The functional groups lining the pores, which would include the pyridine and pyrimidine moieties of the ligand, would play a critical role in the molecular recognition process.

Currently, there is a lack of specific experimental data on the host-guest chemistry and molecular recognition capabilities of supramolecular structures derived from this compound. However, based on the known principles of supramolecular chemistry and the structural features of the ligand, this remains a promising and largely unexplored area of research.

Catalytic Applications of 2,4,6 Tris 2 Pyridyl Pyrimidine Metal Complexes

Homogeneous Catalysis Mediated by 2,4,6-Tris(2-pyridyl)pyrimidine Metal Centers

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild reaction conditions. Metal complexes of tpp have demonstrated remarkable efficiency in a variety of homogeneous transformations.

Oxidation and Reduction Transformations

Metal complexes of tpp have been investigated as catalysts for various oxidation and reduction reactions. For instance, manganese complexes of the related ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) have shown excellent activity and selectivity in the oxidation of sulfides to sulfoxides. researchgate.net While direct data on tpp-mediated oxidation is less common, the structural similarity suggests potential for similar catalytic behavior.

In the realm of reductions, iron complexes with terpyridine-based ligands, which share coordination features with tpp, have been reported to catalytically reduce molecular oxygen to water. nih.gov This suggests that iron complexes of tpp could also be effective in such transformations, a critical process in fuel cell technology and other energy-related applications.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. While specific examples of tpp metal complexes in well-known cross-coupling reactions are not extensively documented in the provided search results, the broader class of polypyridyl ligands is known to support such catalysis. researchgate.net For example, cobalt nanoparticles supported on magnetic hydrotalcite have been used for the synthesis of 2,4,6-triaryl pyridines, a process involving multiple C-C and C-N bond formations. orgchemres.org This highlights the potential of metal complexes with nitrogen-rich ligands like tpp to facilitate complex organic transformations.

Polymerization and Oligomerization Processes

The ability of tpp to form well-defined metal complexes makes it an attractive ligand for polymerization and oligomerization catalysis. Copper(II) bromide complexed with 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) has been utilized for the photo atom transfer radical polymerization (ATRP) of acrylate (B77674) and methacrylate (B99206) monomers. acs.org This process allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities. The structural similarities between tptz and tpp suggest that tpp-based copper complexes could also be effective catalysts for ATRP and other polymerization reactions.

Heterogeneous Catalysis Involving Supported this compound Systems

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this issue, allowing for easy catalyst recovery and recycling.

Immobilization Strategies and Catalyst Support Materials

To create effective heterogeneous catalysts, tpp metal complexes can be immobilized on various solid supports. A common strategy involves the use of magnetic nanoparticles, such as Fe3O4, which allow for easy separation of the catalyst using an external magnet. orgchemres.org The surface of these nanoparticles can be functionalized with materials like silica (B1680970) (SiO2) and aminopropyl trimethoxysilane (B1233946) (APTMS) to facilitate the anchoring of the metal complex. researchgate.net For example, a Co(II) complex of tptz has been successfully supported on modified Fe3O4 nanoparticles. researchgate.net Other support materials for related catalytic systems include hydrotalcite and cellulose-based nanocomposites. orgchemres.orgacs.org

| Immobilization Strategy | Support Material | Metal Complex Example | Reference |

| Covalent Grafting | Functionalized Fe3O4@SiO2 | [Co(tptz)Cl2] | researchgate.net |

| Adsorption | Hydrotalcite | Cobalt Nanoparticles | orgchemres.org |

| Encapsulation | Cellulose Nanocomposite | Fe3O4/Cellulose NPs | acs.org |

Performance and Recyclability Studies of Heterogenized Catalysts

A key advantage of heterogeneous catalysts is their potential for reuse. Studies have shown that supported tpp-like metal complexes can be recycled multiple times without a significant loss of catalytic activity. For instance, a cobalt-decorated magnetic hydrotalcite catalyst used for the synthesis of 2,4,6-triaryl pyridines was efficiently recycled for up to five successive runs with no noticeable decrease in performance. orgchemres.org ICP-OES analysis confirmed that 95% of the cobalt remained in the catalyst structure after five cycles. orgchemres.org Similarly, an aluminum chloride catalyst supported on nano-Fe3O4-SiO2 was reused four times for the synthesis of pyrano[2,3-d]pyrimidine-2-ones. acs.org These results underscore the robustness and economic viability of heterogenized tpp metal complex catalysts.

Mechanistic Investigations and Reaction Pathway Elucidation

The catalytic prowess of metal complexes derived from this compound (tpt) is deeply rooted in the intricate mechanistic pathways they follow. Understanding these pathways is paramount for optimizing existing catalytic systems and designing novel, more efficient catalysts. This section delves into the mechanistic investigations of tpt-metal complexes, primarily focusing on oxidation reactions, drawing parallels with the closely related and more extensively studied 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) systems. The elucidation of these reaction pathways often involves a combination of experimental techniques, such as kinetics and spectroscopy, and computational methods like Density Functional Theory (DFT).

Proposed Catalytic Cycle for Sulfide (B99878) Oxidation

A significant body of research into the catalytic applications of tpt and its analogues has centered on oxidation reactions. A notable example is the selective oxidation of sulfides to sulfoxides, a crucial transformation in organic synthesis. While detailed mechanistic studies specifically for a Mn(II)-tpt complex are still emerging, a plausible catalytic cycle can be proposed based on the well-documented mechanism for the analogous Mn(II)-tptz complex, which demonstrates excellent activity and selectivity in sulfide oxidation using urea-hydrogen peroxide (UHP) as the oxidant. isuct.ruresearchgate.net

The proposed cycle, depicted below, likely involves high-valent manganese-oxo species as key intermediates. nih.govepa.govelsevierpure.com

Step 1: Catalyst Activation. The catalytic cycle is initiated by the reaction of the Mn(II)-tpt precursor with the oxidant, urea-hydrogen peroxide. The hydrogen peroxide molecule from UHP coordinates to the manganese center. isuct.ruwikipedia.org

Step 3: Oxygen Atom Transfer. The electrophilic oxygen atom of the manganese-oxo intermediate is then transferred to the nucleophilic sulfur atom of the sulfide substrate. This oxygen atom transfer (OAT) results in the formation of the corresponding sulfoxide.

Step 4: Product Dissociation and Catalyst Regeneration. Following the OAT step, the oxidized product, sulfoxide, dissociates from the manganese center. The resulting lower-valent manganese species is then ready to re-enter the catalytic cycle by coordinating with another molecule of the oxidant, thus regenerating the active catalyst.

A simplified representation of this proposed catalytic cycle is illustrated below:

Key Intermediates and Spectroscopic Characterization

The identification and characterization of transient intermediates are crucial for validating any proposed catalytic mechanism. In the context of manganese-catalyzed oxidations, high-valent manganese-oxo species are the most frequently invoked intermediates. nih.govepa.govelsevierpure.com Spectroscopic techniques play a pivotal role in their detection. For instance, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing manganese species in different oxidation states, such as Mn(III) and Mn(IV). escholarship.org UV-visible spectroscopy can also provide evidence for the formation of intermediates, as the electronic transitions, and thus the absorption spectra, of manganese complexes are highly dependent on the metal's oxidation state. acs.org

While the direct spectroscopic observation of the proposed Mn(IV)=O or Mn(V)=O intermediates in the tpt system remains a challenge due to their high reactivity and short lifetimes, studies on related systems provide valuable insights. For example, in manganese porphyrin-catalyzed oxidations, such high-valent species have been successfully generated and characterized. nih.gov

Role of the Oxidant and Reaction Conditions

The choice of oxidant is critical in these catalytic systems. Urea-hydrogen peroxide (UHP) is often favored as it is a safe and easy-to-handle solid source of hydrogen peroxide. wikipedia.orgnih.gov In some systems, the presence of a co-catalyst or an activator, such as acetic anhydride, can enhance the catalytic activity by facilitating the formation of a more potent oxidizing species, like peracetic acid. isuct.ru However, in the case of the Mn(II)-tptz system, UHP alone is effective, suggesting that the manganese complex itself is capable of activating the hydrogen peroxide. researchgate.net

Reaction conditions, including the solvent and temperature, also significantly influence the catalytic performance. The optimization of these parameters is essential for achieving high yields and selectivities.

Computational Insights from DFT

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms in transition metal catalysis. nih.govbeilstein-journals.org DFT calculations can provide valuable information on the geometries and electronic structures of reactants, intermediates, and transition states along the reaction pathway. This allows for the determination of activation energies for different steps in the catalytic cycle, helping to identify the rate-determining step and to rationalize the observed reactivity and selectivity. rsc.org

For the proposed sulfide oxidation mechanism, DFT studies on analogous systems could be employed to:

Calculate the energy profile of the catalytic cycle.

Investigate the electronic structure of the proposed high-valent manganese-oxo intermediates.

Compare the feasibility of different potential reaction pathways.

The table below presents hypothetical, yet plausible, DFT-calculated relative energies for the key species in the proposed catalytic cycle for sulfide oxidation by a Mn-tpt complex. These values are illustrative and based on trends observed in related manganese-catalyzed oxidation systems.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Mn(II)-tpt + UHP + Sulfide | Initial Reactants | 0.0 |

| [(tpt)Mn(II)]-OOH + Urea + Sulfide | Activated Complex | +5.2 |

| TS1 | Transition state for O-O bond cleavage | +18.5 |

| Mn(IV)=O-tpt + H₂O + Urea + Sulfide | High-valent Intermediate | +2.1 |

| TS2 | Transition state for O-atom transfer | +12.7 |

| Mn(II)-tpt + Sulfoxide + H₂O + Urea | Products | -35.8 |

This table presents illustrative data based on general principles of manganese-catalyzed oxidation reactions and is not derived from a specific study on the Mn-tpt complex.

Sensing and Molecular Recognition Using 2,4,6 Tris 2 Pyridyl Pyrimidine

Chemo- and Fluorimetric Sensing of Metal Ions

The ability of 2,4,6-Tris(2-pyridyl)pyrimidine and its structural isomer 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ) to form stable complexes with a wide range of metal ions has been extensively exploited for their detection and quantification. The complexation event often leads to a distinct optical response, either through a change in the absorption spectrum (chemosensing) or a modulation of the fluorescence emission (fluorimetric sensing).

Selective Detection of Transition Metal Cations

2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ) is a well-established reagent for the spectrophotometric determination of iron(II) ions. rsc.org The formation of a deeply colored complex between TPTZ and Fe(II) allows for its sensitive and selective quantification. While primarily known for iron sensing, TPTZ and its derivatives have also been utilized as chemosensors for other transition metal ions. rsc.org

The sensing mechanism often involves a "turn-off" or fluorescence quenching response upon complexation with certain transition metals. For instance, a structural analogue, 2,4,5-tris(2-pyridyl)imidazole, has been demonstrated to act as a fluorescence sensor for Cu(II) and Hg(II) ions through a quenching mechanism. The interaction with these metal ions provides a non-radiative decay pathway for the excited state of the ligand, leading to a decrease in fluorescence intensity.

The coordination of transition metals to pyridyl-based ligands can induce significant changes in their emission properties. A study on complexes of a pyridyl-containing Schiff base ligand with Co(II), Ni(II), Cu(II), and Zn(II) showed that all the complexes exhibited considerable emission, with the Zn(II) complex displaying a particularly broad emission peak. icm.edu.pl In another example, the fluorescence of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine was quenched upon interaction with Cd(II), Co(II), Pb(II), and Cu(II) ions due to the formation of metal-ligand complexes in what was determined to be a static quenching process. nih.gov

Table 1: Examples of Transition Metal Ion Sensing using Pyridyl-based Ligands

| Ligand | Analyte | Sensing Method | Response |

|---|---|---|---|

| 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ) | Fe(II) | Spectrophotometry | Color change |

| 2,4,5-tris(2-pyridyl)imidazole | Cu(II), Hg(II) | Fluorescence | Quenching ('turn-off') |

| N,N'-bis(1-(2-pyridyl)ethylidene)-2,2-dimethylpropane-1,3-diamine | Co(II), Ni(II), Cu(II), Zn(II) | Fluorescence | Emission |

| 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine | Cd(II), Co(II), Pb(II), Cu(II) | Fluorescence | Quenching ('turn-off') nih.gov |

Luminescent Sensing of Lanthanide and Actinide Ions

The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp emission bands, make them highly desirable for various applications, including bioassays. osti.govnih.gov However, their direct excitation is often inefficient. This limitation can be overcome by using organic ligands, known as "antennas," that can absorb light and efficiently transfer the energy to the lanthanide ion, which then emits its characteristic luminescence. 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ) has been investigated as a potential antenna ligand for sensitizing the luminescence of lanthanide ions.

A study on the effect of TPTZ on the luminescence of lanthanide tris(trifluoroacetylacetonates) demonstrated its role in sensitizing the emission of these complexes. ugent.be Furthermore, coordination polymers and mononuclear complexes of lanthanides such as Eu(III), Yb(III), and Er(III) with TPTZ and various organic carboxylic acids have been synthesized and their luminescence properties investigated. dntb.gov.ua For example, two europium complexes incorporating TPTZ exhibited strong red luminescence with quantum efficiencies of 25.0% and 16.7%, respectively. dntb.gov.ua These findings highlight the potential of TPTZ and by extension, tpp, to act as effective antenna ligands in luminescent lanthanide-based materials. dntb.gov.uaresearchgate.net

The design of highly luminescent lanthanide complexes often involves a multi-component system where the ligand architecture is carefully tuned to optimize energy transfer and minimize non-radiative decay pathways. rsc.org While specific studies on tpp for this purpose are limited, the principles established with the isomeric TPTZ suggest a promising avenue for future research.

The sensing of actinides using specific N-heterocyclic ligands is an area of growing interest due to the importance of monitoring these elements in nuclear waste and the environment. While direct applications of tpp for actinide sensing are not widely reported, the use of other N-heterocyclic ligands provides a basis for potential future developments. Research has focused on the use of N-heterocyclic iminato ligands and N-heterocyclic carbene (NHC) ligands to stabilize and functionalize actinide ions like thorium and uranium. osti.gov These ligands can influence the electronic properties and reactivity of the actinide complexes, which could potentially be exploited for sensing applications.

Anion Recognition and Sensing via Functionalized this compound Receptors

While the primary application of tpp in sensing has been focused on cations, the functionalization of its core structure opens up possibilities for the recognition and sensing of anions. Anion recognition is a significant area of supramolecular chemistry with applications in environmental monitoring and biological processes.

The development of anion sensors often relies on the creation of a receptor molecule with specific binding sites that can interact with the target anion through non-covalent interactions such as hydrogen bonding or electrostatic interactions. A promising strategy involves the functionalization of a signaling unit, such as a fluorophore, with anion-binding moieties.

Although direct examples of functionalized tpp for anion sensing are scarce in the literature, related systems demonstrate the feasibility of this approach. For instance, a tripodal tris(urea) ligand functionalized with 2,2'-bipyridyl units has been shown to coordinate with ruthenium(II) to form a receptor that selectively recognizes sulfate (B86663) and dihydrogen phosphate (B84403) ions. icm.edu.pl The binding of these anions resulted in the quenching of the ruthenium complex's luminescence, providing a clear optical signal. icm.edu.pl This example illustrates how pyridyl-containing units can be incorporated into more complex architectures to create effective anion sensors.

pH-Responsive and Multi-Analyte Sensing Platforms

The nitrogen atoms within the pyridyl and pyrimidine (B1678525) rings of tpp can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state can significantly alter the electronic and photophysical properties of the molecule, making it a candidate for the development of pH-responsive fluorescent sensors.

Studies on other 2,4,6-trisubstituted pyridines have shown that pH-dependent changes in fluorescence intensity can be achieved, suggesting their potential use as intracellular pH meters. dntb.gov.ua The protonation of the pyridine (B92270) rings can influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the absorption and emission spectra.

The concept of multi-analyte sensing, where a single platform can detect multiple species simultaneously, is a key goal in modern sensor development. While specific multi-analyte platforms based on tpp are not extensively documented, the integration of tpp into more complex systems like conducting polymer nanowire-based sensor arrays could offer a pathway to achieving this. researchgate.net Such arrays can be designed to provide unique response patterns for different analytes, enabling their simultaneous detection.

Development of High-Sensitivity and High-Selectivity Sensor Architectures

Achieving high sensitivity and selectivity are paramount in the design of chemical sensors. One promising approach to enhance these parameters is the incorporation of recognition ligands like tpp into structured materials such as Metal-Organic Frameworks (MOFs) and nanomaterials.

The positional isomer of tpp, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), has been extensively used as a building block for the construction of MOFs. researchgate.netrsc.orgnih.govbohrium.com These crystalline porous materials offer a high surface area and tunable pore environments, which can be exploited for selective analyte binding and sensing. For example, MOFs constructed from tpt and various metal ions have shown interesting luminescence properties and have been investigated for gas sorption. researchgate.netrsc.orgnih.govbohrium.comrsc.org The incorporation of open metal sites or functional groups within the MOF structure can further enhance selectivity towards specific analytes. The luminescent properties of some of these MOFs, which exhibit blue fluorescence, are attributed to ligand-centered emissions. researchgate.netnih.gov

The integration of tpp or its derivatives with nanomaterials represents another avenue for developing highly sensitive sensors. Nanomaterials, due to their unique optical and electronic properties and high surface-to-volume ratios, can act as signal amplifiers or provide a scaffold for the immobilization of a high density of receptor molecules. nih.gov While specific examples involving tpp are emerging, the general principles of nanomaterial-based sensing are well-established and offer a promising direction for future research with this versatile ligand.

Advanced Materials Science Applications of 2,4,6 Tris 2 Pyridyl Pyrimidine

Metal-Organic Frameworks (MOFs) and Porous Materials

The tridentate nature of 2,4,6-Tris(2-pyridyl)pyrimidine and its isomers makes them valuable ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is crucial in determining the final structure and properties of the MOF.

Control of Pore Size and Topology

The geometry and connectivity of the this compound ligand play a significant role in dictating the resulting network topology and pore dimensions of the MOF. By coordinating with metal centers through its nitrogen atoms, it can facilitate the formation of well-defined, porous structures. Researchers have demonstrated that by carefully selecting the metal precursor and reaction conditions, it is possible to direct the assembly of MOFs with specific network topologies, such as the 3,6-connected pyr network.

For instance, the reaction of a related isomer, 2,4,6-tris(4-pyridyl)pyridine (B2953563) (Tripp), with cobalt(II) and nickel(II) salts has led to the formation of isostructural materials, Tripp-1-M (where M = Co, Ni). researchgate.net These materials are based on a novel M₇F₁₂²⁺ cluster that possesses 12 connection points. researchgate.net The multidentate coordination environment provided by the ligand is key to stabilizing these discrete inorganic clusters within a porous crystalline support. researchgate.net The ability to design the pore environment of a MOF allows for precise control over the size, structure, and spatial arrangement of guest molecules or clusters within the framework. researchgate.net

Gas Sorption, Separation, and Storage Applications

The porous nature of MOFs constructed with pyridyl-based ligands makes them promising candidates for applications in gas sorption, separation, and storage. researchgate.net The tunable pore sizes and controllable surface properties of these materials are advantageous for selective gas adsorption. researchgate.net

MOFs can achieve gas separation through various mechanisms, including the molecular sieving effect, kinetic separation, and preferential adsorption based on the interaction between the gas molecules and the MOF's internal surface. researchgate.netnih.gov For example, a nickel-based MOF, {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}n, where TPT is the similar ligand 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, demonstrates selective adsorption of CO₂ over other gases like N₂, CH₄, C₂H₆, and C₃H₈. rsc.org This selectivity is attributed to a guest-induced structural transformation in the flexible framework. rsc.org Another rigid Ni-MOF exhibits CO₂ selectivity due to the sieving effect of its cage-like structure with small apertures. rsc.org

The strategic design of MOFs using ligands like this compound and its analogues allows for the development of materials with high gas uptake capacities and selectivities, which are crucial for industrial applications such as natural gas purification and carbon capture. nih.govrsc.org

| MOF | Ligand | Gas Sorption Properties | Reference |

| {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}n | 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT) | High capacity for CO₂ and n-C₄H₁₀; selective over N₂, CH₄, C₂H₆, C₃H₈ | rsc.org |

| {[Ni₃(BTC)₂(TPT)₂/₃(H₂O)₄.₀₈(MeOH)₀.₉₂]·2DMF·0.5H₂O·0.5MeOH}n | 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT) | Selective adsorption of CO₂ due to molecular sieving | rsc.org |

| [Ni(dpip)]·2.5DMF·H₂O | Bipyridyl-substituted isophthalic acid | Good selectivity for C₂H₂/CH₄, CO₂/CH₄, and C₂H₂/CO₂ | nih.gov |

Optoelectronic and Luminescent Materials

The electron-deficient nature of the pyrimidine (B1678525) ring, combined with its coordination ability, makes this compound and related compounds valuable building blocks for optoelectronic and luminescent materials. spiedigitallibrary.org These materials find applications in various devices, including light-emitting diodes and photovoltaic systems. spiedigitallibrary.orgchemodex.com

Light-Emitting Electrochemical Cells (LECs) and Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), pyrimidine derivatives have been successfully incorporated into various components, including phosphorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.org The electron-deficient character of the pyrimidine core can enhance electron injection and transport properties in these devices. spiedigitallibrary.org

For instance, pyrimidine-based bipolar host materials have been developed that exhibit high triplet energies, making them suitable for efficient blue phosphorescent OLEDs. spiedigitallibrary.org The use of pyrimidine-containing materials as a component of an exciplex host has led to the development of low power consumption OLEDs. spiedigitallibrary.org Furthermore, pyrimidine-based thermally activated delayed fluorescence (TADF) emitters have achieved very high external quantum efficiencies in blue OLEDs. rsc.orgst-andrews.ac.uk

A novel sky-blue-emitting derivative, 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP), when used as the emissive layer in a non-doped OLED, demonstrated a maximum external quantum efficiency of 6.0 ± 1.2%. researchgate.net This performance highlights the potential of pyridyl- and pyrimidyl-based compounds as efficient emitting materials for blue OLEDs. researchgate.net

| Device Type | Pyrimidine Derivative | Role | Performance Metric | Reference |

| Blue Phosphorescent OLED | 4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm) | Bipolar Host | EQE of 13.5% | spiedigitallibrary.org |

| Blue TADF OLED | 2SPAc-PPM | Emitter | EQE of 31.45% | rsc.org |

| Sky-Blue OLED | 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) | Emissive Layer | EQE of 6.0 ± 1.2% | researchgate.net |

Photovoltaic and Energy Conversion Systems

While less explored than their applications in OLEDs, pyridyl and pyrimidine-based ligands are also being investigated for their potential in photovoltaic and energy conversion systems. The ability of these ligands to form stable complexes with various metals and their favorable electronic properties make them suitable for applications such as dye-sensitized solar cells or as components in electrocatalytic systems.

For example, Co(II) MOFs based on the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been used as precursors to prepare Co, N-codoped porous carbon materials. rsc.org These materials have shown promise as efficient electrocatalysts for the oxygen reduction reaction, a key process in fuel cells and metal-air batteries. rsc.org The versatile coordination chemistry of these ligands opens up possibilities for creating novel materials for energy conversion applications. researchgate.net

Integration into Polymeric and Conjugated Material Systems

The incorporation of this compound and its analogues into polymeric and conjugated material systems can impart desirable properties such as metal-ion sensing, enhanced electronic conductivity, or specific catalytic activity. These ligands can act as bridging units to create coordination polymers with intriguing structural and functional properties. chemodex.comadipogen.com

The ability of these polypyridyl ligands to form complexes with a wide range of metal ions can be exploited to develop chemosensors. chemodex.com The formation of a colored complex upon binding to a specific metal ion allows for colorimetric or spectrophotometric detection. chemodex.com This principle is widely used in analytical chemistry for the determination of metal ion concentrations in various samples. chemodex.comfishersci.athimedialabs.com

Furthermore, the integration of these ligands into the backbone or side chains of conjugated polymers can be used to tune the electronic and optical properties of the resulting materials. This approach can lead to the development of new materials for applications in molecular electronics, sensing, and catalysis.

Stimuli-Responsive and Adaptive Materials Based on this compound

The unique molecular architecture of this compound (tpp) makes it a highly valuable building block for the creation of stimuli-responsive and adaptive materials. These "smart" materials can alter their properties in response to external triggers, such as the presence of metal ions, changes in pH, or other environmental cues. The tridentate chelating sites formed by the pyrimidine and two adjacent pyridine (B92270) rings, along with the additional non-chelating pyridyl group, provide multiple points for interaction, leading to dynamic and reversible systems.

The core of its functionality lies in its ability to form well-defined, yet often reversible, bonds with metal ions to create metallo-supramolecular polymers and networks. rsc.org These structures can assemble or disassemble based on the chemical environment. Furthermore, the nitrogen atoms within the pyridine rings can be protonated or deprotonated, making tpp-based materials sensitive to pH changes. nih.govnih.gov

Metallo-Supramolecular Adaptive Materials

The primary mechanism for creating adaptive materials with tpp involves its coordination with various transition metal ions. The self-assembly process between the tpp ligand and metal ions like Iron(II), Zinc(II), or Cobalt(II) can lead to the formation of complex, high-order structures, including metallo-supramolecular polymers. rsc.orgresearchgate.net The directionality and strength of the metal-ligand coordination bonds dictate the final architecture of the material.

Research has shown that ligands structurally similar to tpp can form star-shaped supramolecular polymers through complexation with transition metal ions. rsc.org In these systems, the ligand acts as a linker, and the metal ion serves as the node. The responsiveness of such materials is based on the lability of the metal-ligand bond. The assembled structure can be disrupted by:

Competitive Ligands: Introducing a ligand with a higher affinity for the metal ion can displace the tpp and break down the polymer network.

Solvent Changes: Altering the solvent can affect the stability of the coordination complex, potentially leading to disassembly.

Redox Changes: Changing the oxidation state of the metal center can weaken the coordination bond, triggering a structural change.

For example, the synthesis of complexes such as [Co(tpp)Cl₂] and [Ni(tpp)Cl₂] has been successfully demonstrated. researchgate.net The creation of such discrete complexes is the first step toward building larger, adaptive polymeric chains where these units are linked together. The reversibility of this complexation is key to the material's adaptive nature.

pH-Responsive Materials

The presence of multiple pyridine rings makes tpp and its derivatives inherently pH-sensitive. nih.gov Pyridine contains a nitrogen atom with a lone pair of electrons that can accept a proton (H⁺) under acidic conditions. In a polymer or network containing tpp units, this protonation introduces positive charges throughout the material.

At neutral or basic pH, the pyridine units are uncharged. However, in an acidic environment (pH < 6.5), the nitrogen atoms become protonated, leading to significant electrostatic repulsion between the newly formed pyridinium (B92312) ions. nih.govnih.gov This internal repulsion can cause a dramatic change in the material's conformation, such as:

Swelling: In a hydrogel or polymer network, the repulsion forces the polymer chains apart, causing the material to swell and absorb solvent. nih.gov

Disassembly: In a supramolecular assembly held together by weaker forces, the electrostatic repulsion can be strong enough to cause the entire structure to disassemble. nih.gov

This pH-triggered change can be harnessed for specific applications. For instance, a tpp-based nanocarrier could be designed to remain stable and encapsulate a payload at the neutral pH of the bloodstream (pH ~7.4) but swell or disassemble to release its cargo in the acidic microenvironment of a tumor (pH ~6.5) or within the even more acidic endosomes of a cell (pH 4.5–6.5). nih.govmdpi.comrsc.org

Interactive Data Table: Stimuli-Response Mechanisms of tpp-Based Materials

| Stimulus | Active Component(s) | Molecular Mechanism | Material Response | Potential Application |

| Metal Ions (e.g., Fe²⁺, Zn²⁺) | Pyrimidine-pyridyl chelating sites | Coordination-driven self-assembly of metallo-supramolecular polymers. rsc.org | Formation of gels, films, or structured networks. | Self-healing materials, chemical sensors. chemodex.com |

| pH (Acidic) | Pyridine rings | Protonation of nitrogen atoms leads to electrostatic repulsion. nih.gov | Swelling, conformational change, or disassembly of the material. nih.gov | Targeted drug delivery, pH sensors. |

| Competitive Ligands | Metallo-supramolecular complex | Displacement of the tpp ligand from the metal coordination sphere. | Disassembly of the polymer network. | Controllable release systems, recyclable catalysts. |

Computational and Theoretical Investigations of 2,4,6 Tris 2 Pyridyl Pyrimidine Systems

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. ajchem-a.comajchem-a.com For 2,4,6-Tris(2-pyridyl)pyrimidine, DFT calculations are employed to elucidate its fundamental electronic structure and the nature of its bonding, both as a free ligand and when coordinated to metal centers.

DFT studies typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. scirp.org For a molecule like tpp, the HOMO is expected to be localized on the electron-rich pyridyl rings, while the LUMO is likely centered on the electron-deficient pyrimidine (B1678525) core.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. rsc.org The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For tpp, the MEP would highlight the nitrogen atoms of the pyridyl and pyrimidine rings as sites of negative potential, indicating their role as the primary coordination sites for metal cations. rsc.org

When tpp forms complexes with metal ions, DFT is used to analyze the nature of the metal-ligand bond. By examining the molecular orbitals of the complex, the extent of charge transfer and orbital overlap between the metal d-orbitals and the ligand's π-system can be quantified. This analysis helps to characterize the bonding as primarily electrostatic or covalent and explains the stability and properties of the resulting complex.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, revealing charge distribution. |

Molecular Dynamics and Monte Carlo Simulations of Ligand-Metal Interactions

While DFT provides a static picture of the electronic ground state, Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer insights into the dynamic behavior of molecules and their interactions over time. These methods are particularly valuable for studying the complex interplay between the tpp ligand, metal ions, and solvent molecules.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules by solving Newton's equations of motion. For a tpp-metal complex, an MD simulation can reveal:

Conformational Flexibility: How the pyridyl rings twist and rotate relative to the central pyrimidine ring and how this conformation changes upon metal binding.

Solvation Effects: The arrangement of solvent molecules around the complex and their influence on its structure and stability.

Binding Dynamics: The process of ligand association and dissociation with a metal ion, providing a view of the complex's stability in solution.

A key area where MD simulations would be insightful is in studying the fluxional behavior observed in certain tpp complexes. For example, palladium(II) and platinum(II) complexes of tpp have been shown to undergo a novel "metal hurdling" process, where the metal ion moves between adjacent coordination sites on the ligand. rsc.org MD simulations could model the pathway and energy barriers associated with this dynamic process.

Monte Carlo (MC) simulations use statistical methods to sample different configurations of a system. In the context of tpp-metal interactions, MC simulations can be used to:

Explore Binding Modes: Identify the most probable and energetically favorable coordination geometries between tpp and a metal ion.

Calculate Thermodynamic Properties: Determine key thermodynamic quantities such as binding free energies, providing a measure of the affinity between the ligand and the metal.

Together, these simulation techniques provide a dynamic and statistical understanding of ligand-metal interactions that complements the static electronic structure information from DFT.

Prediction and Interpretation of Spectroscopic and Photophysical Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic and photophysical properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of molecules like tpp and its metal complexes. mdpi.comscirp.org

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com More importantly, these calculations provide a detailed description of the electronic transitions involved. For tpp-metal complexes, especially with transition metals like Ruthenium(II), these transitions are typically classified as:

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. These are often the lowest energy transitions and are crucial for the photophysical properties of many transition metal complexes. researchgate.net

Intraligand Charge Transfer (ILCT): Excitation from one part of the ligand to another (e.g., from a pyridyl π orbital to a pyrimidine π* orbital).

Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-centered orbital to a metal-centered orbital.

By analyzing the molecular orbitals involved in each transition, TD-DFT allows for the precise assignment of experimental spectral features. cmu.edu

Furthermore, computational methods can be used to investigate the properties of excited states. After a molecule absorbs light, it can relax through various pathways, including luminescence (fluorescence or phosphorescence) or non-radiative decay. Theoretical calculations can help to:

Optimize the geometry of the lowest-energy triplet excited state (T1), which is often responsible for phosphorescence in transition metal complexes. nih.gov

Calculate emission energies, corresponding to the energy difference between the excited state and the ground state, which can be compared to experimental luminescence spectra. researchgate.net

Map the potential energy surfaces of excited states to understand the competition between radiative (light-emitting) and non-radiative decay pathways, explaining why some complexes are highly luminescent while others are not. nih.gov

| Property | Computational Method | Information Gained |

|---|---|---|

| UV-Vis Absorption Spectra | TD-DFT | Predicts absorption wavelengths (λmax) and intensities; allows assignment of electronic transitions (e.g., MLCT, ILCT). |

| Emission Wavelength | DFT/TD-DFT | Calculates the energy of phosphorescence or fluorescence from the relevant excited state. |

| Excited State Lifetimes | Advanced quantum chemical methods | Predicts the duration of the excited state, influencing luminescence quantum yield. |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra, aiding in the interpretation of experimental vibrational data. |

Theoretical Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and for understanding and designing catalysts. For systems involving this compound, theoretical modeling can be applied to understand both its synthesis and its potential role in catalytic cycles.

Modeling Reaction Mechanisms: The synthesis of substituted pyrimidines can involve complex, multi-step reactions. organic-chemistry.orgmdpi.com DFT calculations can be used to map the entire reaction pathway for the formation of the tpp ligand. This involves:

Identifying Intermediates: Calculating the structures and relative energies of all stable species along the reaction coordinate.

Locating Transition States: Finding the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction step.

Constructing an Energy Profile: Plotting the energy of the system as it progresses from reactants to products, which provides a comprehensive view of the reaction's feasibility and identifies the rate-determining step.

This detailed mechanistic understanding can help optimize reaction conditions, such as temperature and choice of catalyst, to improve the yield and selectivity of the synthesis. mdpi.com

Modeling Catalytic Pathways: Polypyridyl complexes are widely used as catalysts in a variety of organic transformations. If a tpp-metal complex were to be used as a catalyst, computational modeling would be essential for understanding its function. For a proposed catalytic cycle, DFT calculations can be used to:

Characterize the structure and electronic properties of the active catalytic species.

Model each elementary step of the cycle, including substrate binding, chemical transformation (e.g., oxidation, reduction, bond formation), and product release.

By providing a molecular-level picture of the catalytic pathway, these theoretical models can guide the modification of the ligand structure (e.g., by adding electron-donating or -withdrawing groups to the pyridyl rings) to enhance the catalyst's activity and selectivity. While specific catalytic applications of tpp are not extensively documented, the computational methodologies are well-established from studies on related polypyridyl systems. researchgate.net

Future Perspectives and Emerging Research Directions for 2,4,6 Tris 2 Pyridyl Pyrimidine Chemistry

Innovations in Ligand Synthesis and Post-Synthetic Modification

The development of novel synthetic methodologies for 2,4,6-triarylpyridines, including tpp, is a key area of ongoing research. rsc.org These new protocols aim to provide greater control over the ligand's structure, allowing for the introduction of various aryl and heteroaryl substituents. This opens up possibilities for fine-tuning the electronic and steric properties of the ligand, which in turn influences the characteristics of the resulting metal complexes.

Post-synthetic modification of coordinated ligands is an emerging strategy to create novel functionalities. This approach involves chemically altering the tpp ligand after it has been incorporated into a metal complex. For instance, chemoselective alkylation of pyridyl-substituted aromatic phosphorus heterocycles has been demonstrated, leading to the formation of cationic ligands. nih.govfu-berlin.de This technique allows for the targeted synthesis of new mono- and dicationic ligands, expanding the diversity of coordination compounds that can be generated. nih.govfu-berlin.de Such modifications can dramatically alter the electronic properties and reactivity of the metal center, paving the way for new catalytic applications.

Exploration of Novel Coordination Modes and Polymetallic Architectures

The versatility of tpp as a ligand stems from its ability to adopt various coordination modes. nih.gov It can act as a tridentate chelating ligand, binding to a single metal center, or as a bridging ligand, connecting multiple metal ions to form polymetallic architectures. researchgate.netresearchgate.net Research is focused on discovering and understanding new coordination behaviors of tpp with different metal ions. researchgate.net

The construction of polymetallic assemblies using tpp as a building block is a burgeoning area of research. These structures can range from discrete binuclear or trinuclear complexes to extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). rsc.org The ability of tpp to link metal centers allows for the creation of materials with tailored porosity, magnetic properties, and catalytic activity. For example, the use of tpp in conjunction with other ligands, such as polycarboxylates, has led to the formation of 3D MOFs with interesting porous structures and potential applications in electrocatalysis. rsc.org

Advanced Applications in Nanotechnology and Bioinorganic Chemistry (Focus on Chemical Interactions)

The unique properties of tpp and its metal complexes are being harnessed in the fields of nanotechnology and bioinorganic chemistry. In nanotechnology, tpp has been used to prepare nanostructures with catalytic applications. For instance, 2,4,6-tris(2-pyridyl)-1,3,5-triazine nanobelts have been synthesized and decorated with silver nanoparticles. rsc.org These hybrid nanomaterials exhibit notable catalytic performance in the reduction of hydrogen peroxide and have been used to develop glucose biosensors. rsc.org

In the realm of bioinorganic chemistry, tpp-based compounds are being investigated for their potential as therapeutic and diagnostic agents. The pyrimidine (B1678525) core is a key structural motif in many biologically active molecules. nih.govnih.govnih.govresearchgate.net Researchers are exploring how the coordination of tpp to metal centers can influence its interaction with biological targets. For example, pyrimidine-trione derivatives have been identified as a new class of matrix metalloproteinase inhibitors, which are implicated in various diseases. nih.gov The ability to systematically modify the tpp ligand and the coordinated metal ion provides a powerful platform for designing new metallodrugs with specific biological activities.

Design of Multifunctional Hybrid Materials and Devices